6-amino-7-methoxy-4aH-quinazolin-4-one
Description
6-Amino-7-methoxy-4aH-quinazolin-4-one (CAS: 130017-55-9) is a quinazolinone derivative characterized by a methoxy group at position 7 and an amino group at position 6 on the bicyclic quinazolinone scaffold. Its synthesis typically involves multi-step reactions starting from substituted anthranilic acids or nitro precursors, followed by cyclization and functional group modifications . Key spectral data (¹H-NMR, ¹³C-NMR, FT-IR) confirm its structure, with the amino and methoxy groups contributing to its hydrogen-bonding capacity and solubility in polar solvents .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-amino-7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-5H,10H2,1H3 |
InChI Key |
AWUBEJVURCBEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC(=O)C2C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-methoxy-4aH-quinazolin-4-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3(H)-quinazolin-4-one, which is subsequently reduced using a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) to yield 6-amino-3(H)-quinazolin-4-one . The methoxy group is introduced through methylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used.
Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell proliferation . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of 6-amino-7-methoxy-4aH-quinazolin-4-one with structurally related compounds:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Antitumor Potential: The amino-methoxy substitution in 6-amino-7-methoxyquinazolin-4(3H)-one enhances its binding affinity to kinase domains, comparable to gefitinib precursors . In contrast, the 6-nitro-7-methoxy analogue (CAS: 1012057-47-4) is a precursor for irreversible kinase inhibitors due to its nitro group’s electrophilic reactivity .
- Antihistaminic Activity : 6,7-Dimethoxy derivatives (e.g., CAS: 13794-72-4) exhibit H₁-antihistaminic effects, attributed to their planar structure and methoxy-mediated membrane permeability .
Commercial and Research Availability
- 6-Amino-7-methoxyquinazolin-4(3H)-one is supplied by 9 vendors (e.g., MolPort, AKOS) .
- 6,7-Dimethoxy-1H-quinazolin-4-one (CAS: 13794-72-4) is available from global suppliers like Parchem, with >95% purity .
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